N'-(4-phenylmethoxyphenyl)benzohydrazide

説明

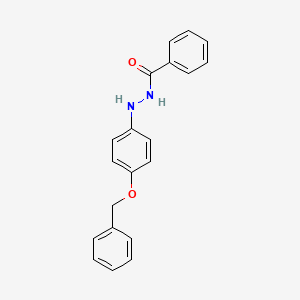

Structure

3D Structure

特性

IUPAC Name |

N'-(4-phenylmethoxyphenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-20(17-9-5-2-6-10-17)22-21-18-11-13-19(14-12-18)24-15-16-7-3-1-4-8-16/h1-14,21H,15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWWZIYNAXDQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699201 | |

| Record name | N'-[4-(Benzyloxy)phenyl]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097-35-4 | |

| Record name | N'-[4-(Benzyloxy)phenyl]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Analysis and Conformational Studies of Benzohydrazide Derivatives

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within crystalline solids. This method provides a comprehensive understanding of how molecules are arranged in a crystal lattice and which atomic contacts are most significant in stabilizing the structure. The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the "promolecule") dominates the corresponding sum over the crystal.

The analysis involves mapping various properties onto this surface, with the normalized contact distance, dnorm, being particularly insightful. The dnorm value is calculated from di (the distance from the surface to the nearest nucleus internal to the surface) and de (the distance from the surface to the nearest nucleus external to the surface), normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded, with red regions indicating contacts shorter than the sum of van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions representing contacts approximately equal to the van der Waals radii, and blue regions showing contacts longer than the van der Waals radii.

In the study of benzohydrazide (B10538) derivatives, Hirshfeld surface analysis reveals the prevalence of various intermolecular interactions that dictate their supramolecular architecture. nih.govnih.gov While specific data for N'-(4-phenylmethoxyphenyl)benzohydrazide is not available in the surveyed literature, analysis of closely related benzohydrazide structures provides significant insights into the expected intermolecular contacts.

For instance, in many benzohydrazide derivatives, H···H interactions are found to be the most significant contributor to the crystal packing. nih.gov This is followed by C···H/H···C and O···H/H···O contacts, which are characteristic of the weak C–H···π interactions and the stronger N–H···O or O–H···O hydrogen bonds that are often pivotal in forming the primary structural motifs. researchgate.netresearchgate.netnih.gov

The quantitative contributions of the most significant intermolecular contacts for a selection of benzohydrazide derivatives are presented in the table below. This data illustrates the diversity and relative importance of the interactions that stabilize the crystal structures within this class of compounds.

| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) | Other Significant Contacts (%) | Reference |

| (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide (Molecule B) | 31.5 | 23.6 | 8.0 | H···F/F···H (23.3) | researchgate.net |

| (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide | 46.1 | 34.2 | 10.5 | N···H/H···N (8.8) | researchgate.net |

| 4-amino- N'-[(1 E)-1-(3-hy-droxyphen-yl)ethyl-idene]benzohydrazide | 42.2 | - | - | - | nih.gov |

The interplay of these various interactions, from strong hydrogen bonds to weaker van der Waals forces, is crucial in determining the final three-dimensional arrangement of the molecules in the crystal. nih.gov Hirshfeld surface analysis, therefore, provides an invaluable quantitative and visual framework for understanding the complex network of intermolecular forces that govern the solid-state structures of benzohydrazide derivatives. rsc.org

Investigation of Biological Activities and Molecular Interactions of Benzohydrazide Derivatives in Vitro and Mechanistic Focus

In Vitro Antimicrobial Screening and Efficacy Studies

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There is no available data in the scientific literature regarding the in vitro antibacterial activity of N'-(4-phenylmethoxyphenyl)benzohydrazide against either Gram-positive or Gram-negative bacterial strains. Studies on other benzohydrazide (B10538) derivatives have shown a range of activities, but these findings cannot be extrapolated to this specific, unstudied compound. nih.govnih.govresearchgate.netnih.govchemmethod.comnih.govmdpi.comrsc.org

Antifungal Activity against Fungal Species

Similarly, no research has been published detailing the in vitro antifungal activity of N'-(4-phenylmethoxyphenyl)benzohydrazide against any fungal species. The potential of this compound as an antifungal agent remains unevaluated. nih.gov

Antileishmanial and Antitubercular Potential

The potential of N'-(4-phenylmethoxyphenyl)benzohydrazide as an antileishmanial or antitubercular agent has not been investigated in any published studies. While related structures have been explored for these activities, no specific data exists for the compound . nih.govmdpi.comnih.govnih.govnih.govrsc.orgmdpi.com

Enzyme Inhibition Studies and Target Identification

Monoamine Oxidase (MAO) Inhibition

There are no studies available that have assessed the inhibitory activity of N'-(4-phenylmethoxyphenyl)benzohydrazide against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B). Its potential as a MAO inhibitor is currently unknown. nih.govmdpi.com

Carbonic Anhydrase (hCA I and II) Inhibition

The inhibitory effects of N'-(4-phenylmethoxyphenyl)benzohydrazide on human Carbonic Anhydrase isoforms I and II (hCA I and hCA II) have not been reported in the scientific literature. nih.govmdpi.comresearchgate.netnih.govsemanticscholar.org

Laccase Inhibition

Laccases are copper-containing enzymes that play a crucial role in various biological processes, including lignin (B12514952) degradation in fungi. nih.gov The inhibition of laccase is a target for the development of antifungal agents, particularly against plant pathogens. mdpi.comresearchgate.net Research into hydrazide-hydrazones has identified them as potent laccase inhibitors. nih.govmdpi.com These compounds are thought to act as decoy substrates, interacting with the enzyme's active site. nih.gov

Studies on a series of hydrazide-hydrazones have revealed that the presence of a 4-hydroxybenzoic acid fragment is pivotal for laccase inhibition. nih.gov While direct experimental data for N'-(4-phenylmethoxyphenyl)benzohydrazide is not available, its structural similarity to known laccase inhibitors suggests it may also exhibit this activity. The '4-phenylmethoxyphenyl' moiety, which can be considered a protected hydroxyl group, might influence its interaction with the enzyme's active site. The nature of the substituents on both the benzoyl and the phenylhydrazide rings has been shown to significantly affect the inhibitory potency and the mechanism of inhibition, which can be competitive or uncompetitive. nih.gov For instance, certain slim-shaped molecules have been found to be competitive inhibitors with inhibition constants (Kᵢ) in the micromolar range. nih.gov

Table 1: Laccase Inhibition by Selected Hydrazone Derivatives

| Compound | Type of Inhibition | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 3,5-di-tert-butyl-salicylidene derivative | Uncompetitive | 17.9 µM | nih.gov |

| Slim-shaped molecules | Competitive | 24.0–26.4 µM | nih.gov |

This table presents data for related hydrazone compounds to illustrate the potential for laccase inhibition within this class of molecules.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in epigenetic regulation, and its inhibition has become a promising strategy in cancer therapy. nih.govnih.gov LSD1 inhibitors are being investigated for the treatment of various cancers, including pediatric high-grade gliomas. nih.gov While a broad range of chemical scaffolds have been explored as LSD1 inhibitors, there is no specific mention in the provided search results of N'-(4-phenylmethoxyphenyl)benzohydrazide or closely related benzohydrazide derivatives being evaluated for this activity. The development of LSD1 inhibitors is an active area of research, with both reversible and irreversible inhibitors in clinical trials. nih.gov

Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging)

Benzohydrazide derivatives are known to possess antioxidant properties. nih.gov The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.netsciensage.info In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. researchgate.net

Table 2: Antioxidant Activity of Related Compounds

| Compound Class | Assay | Activity | Reference |

|---|---|---|---|

| N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives | Urease Inhibition, Antioxidant | Good inhibitory activities | nih.gov |

| Hydrazinecarbothioamides | DPPH | Excellent antioxidant activity | researchgate.net |

| 1,2,4-triazole-3-thiones | DPPH | Good antioxidant activity | researchgate.net |

This table showcases the antioxidant potential of various classes of compounds related to benzohydrazides.

Exploration of Molecular Mechanisms of Action in Biological Systems (based on in vitro data)

The molecular mechanisms underlying the biological activities of benzohydrazide derivatives are diverse and depend on the specific target. Based on the in vitro data for related compounds, several potential mechanisms can be postulated for N'-(4-phenylmethoxyphenyl)benzohydrazide.

If active as a laccase inhibitor, the mechanism would likely involve interaction with the copper-containing active site of the enzyme, potentially acting as a decoy substrate, as has been observed for other hydrazide-hydrazones. nih.gov This interaction could be competitive, uncompetitive, or mixed, depending on the precise binding mode.

The antioxidant activity, if present, would be mediated by the compound's ability to donate an electron or a hydrogen atom to neutralize free radicals. The stability of the resulting radical species formed from N'-(4-phenylmethoxyphenyl)benzohydrazide would be a key determinant of its antioxidant efficacy. The extended conjugation and the presence of the ether linkage could play a role in stabilizing this radical.

Without specific in vitro data for N'-(4-phenylmethoxyphenyl)benzohydrazide, these proposed mechanisms remain speculative. Further experimental studies are necessary to elucidate the precise molecular interactions and pathways through which this compound may exert its biological effects.

Computational Chemistry and Molecular Modeling Studies of N 4 Phenylmethoxyphenyl Benzohydrazide and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules like N'-(4-phenylmethoxyphenyl)benzohydrazide and its analogs. These methods provide a detailed picture of the electronic landscape of a molecule.

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests that a molecule is more easily polarized and exhibits higher chemical reactivity. nih.gov

Theoretical calculations using DFT methods, such as B3LYP, are commonly employed to determine these energy levels. nih.govepstem.net For instance, studies on various hydrazone analogs reveal that the HOMO-LUMO gap can be indicative of intramolecular charge transfer. mdpi.comresearchgate.netnih.gov The distribution of HOMO and LUMO orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. In many benzohydrazide (B10538) analogs, the LUMO is often located over the entire molecule, indicating potential for charge-transfer interactions. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Benzohydrazide Analogs Data is illustrative and derived from studies on analogous compounds.

| Compound/Analog | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide | DFT-B3LYP/6-311G++(d,p) | -5.99 | -1.71 | 4.28 |

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for analyzing the reactivity of molecules. An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps provide a visual guide to how a molecule will interact with other chemical species.

The electron-rich areas, characterized by negative electrostatic potential, are prone to electrophilic attack, while the electron-poor regions, with positive potential, are susceptible to nucleophilic attack. For hydrazide derivatives, MEP analysis often reveals negative potential around the oxygen and nitrogen atoms of the hydrazide moiety, indicating these are likely sites for hydrogen bonding and coordination with metal ions. semanticscholar.org This analysis helps in understanding the non-covalent interactions that govern ligand-receptor binding.

Frontier Molecular Orbital (FMO) theory utilizes the properties of HOMO and LUMO to explain and predict the outcome of chemical reactions. The energy and spatial distribution of these orbitals are key to understanding the charge transfer that occurs during a reaction. mdpi.comresearchgate.netnih.gov

In the context of N'-(4-phenylmethoxyphenyl)benzohydrazide and its analogs, FMO theory helps to elucidate their biological activity. The ability of the molecule to donate or accept electrons, dictated by the HOMO and LUMO energies, influences its binding to biological targets. Calculations on related structures show that the charge transfer within the molecule, revealed by time-dependent DFT, is a key aspect of its electronic properties. mdpi.comresearchgate.netnih.gov The spatial arrangement of the HOMO and LUMO orbitals can indicate which parts of the molecule are involved in electron donation and acceptance during interactions with a receptor's active site. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates.

Molecular docking studies have been instrumental in identifying and characterizing the interactions between benzohydrazide analogs and various biological targets, including enzymes like dihydrofolate reductase (DHFR), enoyl-ACP reductase, and kinases such as EGFR tyrosinase. scispace.comnih.gov These studies reveal the specific amino acid residues within the protein's active site that interact with the ligand.

The primary interactions observed are typically:

Hydrogen Bonds: The hydrazide moiety (-C(=O)NHN=) is a potent hydrogen bond donor and acceptor, frequently forming crucial hydrogen bonds with residues in the active site. For example, the carbonyl oxygen and amide nitrogen are common participants in these interactions. scispace.com

Hydrophobic Interactions: The phenyl rings in compounds like N'-(4-phenylmethoxyphenyl)benzohydrazide engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, proline, and phenylalanine. scispace.com

Aromatic Interactions: Pi-pi stacking or pi-cation interactions can occur between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine in the protein.

For instance, docking studies of 1,2,3-triazole-4-carboxamide derivatives with the EGFR tyrosine kinase active site (PDB ID: 2J5F) showed hydrogen bonding involving the carbonyl and methoxy (B1213986) groups, as well as hydrophobic interactions with residues like Met793, Lys745, Pro794, and Leu792. scispace.com

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a docking score or binding energy. Lower binding energies generally indicate a more stable and favorable ligand-protein complex. These scores are calculated based on the intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) formed in the docked pose.

Docking simulations can generate several possible binding modes or conformations of the ligand within the active site. These are then ranked by scoring functions. For example, in a study of p-methoxycinnamoyl hydrazides, a "rerank score" was used to evaluate binding affinity, with a more negative score indicating higher potential activity. impactfactor.org Similarly, studies on benzohydrazide derivatives as enzyme inhibitors reported docking scores that correlated with their observed biological activity. nih.gov

Table 2: Predicted Binding Affinities of Benzohydrazide Analogs with Biological Targets Data is illustrative and derived from studies on analogous compounds.

| Compound/Analog | Target Protein (PDB ID) | Docking Score/Binding Affinity |

|---|---|---|

| 1-(4-methoxyphenyl)-N-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide | EGFR Tyrosinase (2J5F) | Good binding interactions reported |

| 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl) acryloyl)acrylohydrazide | Not Specified | Rerank Score: -124.81 |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl ACP Reductase (InhA) | Consensus Scores: 4.44 - 6.73 |

Virtual Screening of Chemical Libraries for Novel Hits

Virtual screening is a computational technique that has become a cornerstone in the discovery of new lead compounds, offering a time and cost-effective alternative to high-throughput screening. nih.gov This approach involves the computational screening of extensive chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.gov In the context of N'-(4-phenylmethoxyphenyl)benzohydrazide and its analogs, virtual screening is employed to explore vast chemical spaces for novel hydrazide-containing structures with desired biological activities.

The process begins with the creation of large, diverse libraries of chemical compounds. These can be commercially available databases such as Enamine, MilliporeSigma, MolPort, WuXi, and Mcule, which can contain millions to billions of compounds. schrodinger.com Additionally, publicly accessible databases like ZINC are frequently utilized. nih.gov These libraries are curated to contain drug-like molecules, often pre-filtered based on criteria like Lipinski's Rule of Five to ensure favorable pharmacokinetic properties. unipi.it

The screening itself can be broadly categorized into ligand-based and structure-based methods. researchgate.net

Ligand-based virtual screening (LBVS) uses a known active molecule, such as a potent benzohydrazide derivative, as a template. The algorithm then searches the chemical library for molecules with similar 2D or 3D structural features or pharmacophores. researchgate.net

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target (e.g., an enzyme or receptor). researchgate.net A docking program computationally places each molecule from the library into the target's binding site and scores its complementarity. nih.gov

A multi-step workflow is often employed to refine the results. For instance, an initial screen using faster, less computationally intensive methods can be used to filter a large database, followed by more rigorous docking protocols on the smaller, enriched set of potential hits. unipi.it This strategy was successfully used to screen a library of over 23,000 drug-like hits against a specific target. unipi.it Structure-based virtual screening of approximately 2 million small molecules led to the identification of a novel series of N'-(1-phenylethylidene)-benzohydrazides as potent inhibitors of Lysine-specific demethylase 1 (LSD1), with initial hits showing IC50 values in the 200–400 nM range. researchgate.net The top-scoring compounds predicted by the virtual screen are then selected for experimental testing to validate their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.org This technique is instrumental in drug design, allowing researchers to predict the activity of novel molecules and understand the structural features crucial for their function. ijcrt.org

Development of Statistical Models Correlating Structure with Biological Activity

QSAR model development for benzohydrazide derivatives involves compiling a dataset of compounds with known biological activities (e.g., IC50 values) and calculating a variety of molecular descriptors for each. ijcrt.orgresearchgate.net Statistical methods are then used to generate an equation that correlates these descriptors with the observed activity. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been developed for hydrazide analogs. frontiersin.org

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. frontiersin.orgresearchgate.net

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and calculate steric and electrostatic fields around them. nih.gov 3D-QSAR studies on diarylpyrazole-benzenesulfonamide derivatives were performed to understand the influence of these fields on inhibitory activity. nih.gov

The statistical reliability of a QSAR model is paramount. It is assessed using several parameters, including the correlation coefficient (R²), which indicates the goodness of fit for the training set, and the cross-validation coefficient (Q² or R²cv), which measures the model's internal predictive ability. researchgate.netresearchgate.net A high Q² value (typically > 0.5) is essential for a robust model. External validation, using a test set of compounds not included in model generation, is also crucial to evaluate its predictive power on new chemicals. researchgate.net

| Compound Series | Model Type | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | pred_r² (External Validation) | Reference |

|---|---|---|---|---|---|

| p-hydroxybenzohydrazide derivatives | 3D-QSAR | 0.98 | Not specified | 0.80 | researchgate.net |

| Benzylidene hydrazine (B178648) benzamides | QSAR | 0.849 | 0.61 | Not specified | jppres.com |

| Flavonols (Anti-HBV) | QSAR | 0.87 (Adjusted R² = 0.85) | 0.90 | Not specified | plos.org |

| Indazole derivatives | 2D-QSAR | 0.9512 | 0.8998 | 0.8661 | researchgate.net |

Identification of Key Physico-Chemical Descriptors Influencing Potency

A primary outcome of QSAR studies is the identification of the specific molecular properties, or descriptors, that have the most significant impact on biological activity. frontiersin.org These descriptors can be broadly classified into categories such as electronic, steric, hydrophobic, and topological. researchgate.net Understanding which descriptors are critical allows for the rational design of more potent analogs of N'-(4-phenylmethoxyphenyl)benzohydrazide.

For hydrazide and related compounds, several key descriptors have been shown to influence potency:

Hydrophobicity (LogP): This descriptor measures the lipophilicity of a compound and is crucial for its ability to cross biological membranes. researchgate.netfrontiersin.org

Polar Surface Area (PSA): Studies on hydrazide compounds that inhibit Mycobacterium tuberculosis revealed a strong positive correlation between the minimum inhibitory concentration (MIC) and PSA. unomaha.edu This suggests that properties related to hydrogen bonding and polarity are significant.

Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe a molecule's reactivity and ability to participate in charge-transfer interactions. frontiersin.org

Steric/Topological Descriptors: Properties like Molar Refractivity (MR) and molecular weight describe the size and shape of the molecule, which are critical for fitting into a target's binding site. researchgate.netfrontiersin.org A QSAR equation for benzylidene hydrazine benzamides identified Log S (solubility) and MR as significant descriptors. jppres.com The average connectivity index of order 4 (X4A), a topological index, has also been identified as a significant structural parameter in other QSAR studies. plos.org

Hydrogen Bonding: The number of hydrogen bond donors and acceptors is a primary physicochemical parameter that influences interactions with biological targets. researchgate.net For hydrazides, the number of hydroxyl, amine, oxygen, and nitrogen atoms was found to have a strong positive relationship with growth inhibition. unomaha.edu

| Descriptor | Description | Influence on Activity | Reference |

|---|---|---|---|

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms (usually oxygens, nitrogens) in a molecule. | Shown to have a strong positive relationship with growth inhibition of M. tuberculosis. | unomaha.edu |

| Lipophilicity (LogP) | The logarithm of the partition coefficient between n-octanol and water. | A key factor influencing the transport of a drug through biological membranes. | researchgate.netfrontiersin.org |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. Related to volume and London dispersion forces. | Identified as a significant descriptor in a QSAR model for benzylidene hydrazine benzamides. | jppres.com |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and the number of nitrogen or oxygen atoms. | The number of hydroxyl, amine, oxygen, and nitrogen atoms correlates with inhibitory activity. | researchgate.netunomaha.edu |

| Topological Indices (e.g., X4A) | Numerical descriptors that characterize the topology of a molecule. | Identified as a significant parameter related to the inhibitory action of flavonoids. | plos.org |

Structure Activity Relationship Sar Exploration and Rational Design Principles for Benzohydrazide Scaffolds

Impact of Substituent Effects on Biological Activity of N'-(4-phenylmethoxyphenyl)benzohydrazide Analogs

The biological activity of benzohydrazide (B10538) analogs is highly sensitive to the nature and position of substituents on its aromatic rings. These modifications alter the molecule's steric, electronic, and hydrophobic properties, which in turn dictates its interaction with biological targets.

The phenoxyphenyl moiety of N'-(4-phenylmethoxyphenyl)benzohydrazide offers a large surface for interaction and multiple sites for modification. The ether linkage provides significant conformational flexibility, allowing the terminal phenyl ring to adopt various orientations within a receptor's binding pocket.

Electronic Effects: The electronic nature of substituents on the terminal phenyl ring of the phenoxyphenyl group can significantly modulate binding affinity. In related phenoxy-containing scaffolds, the introduction of electron-withdrawing groups (EWGs) such as halogens (e.g., -F, -Cl) or nitro groups (-NO2) on the terminal phenyl ring has been shown to be beneficial for antitumor activity. nih.gov These groups can alter the charge distribution across the molecule, potentially enhancing electrostatic interactions or hydrogen bonding with the target protein. Conversely, electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) can also influence activity, often by different mechanisms such as improving hydrophobic interactions. nih.gov

Steric Effects: The size and position of substituents on the phenoxyphenyl group are critical. Bulky substituents can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. Studies on related diaryl ether structures have shown that the substitution pattern on the anilino partial structure, as well as the size of the substituents, strongly influences biological activity. researchgate.net The relative position of substituents (ortho, meta, para) is also crucial, as it determines the vector and orientation of the functional group relative to the rest of the molecule, impacting its ability to fit within a specific binding site.

The table below illustrates the effect of substituents on a related phenoxy-aniline scaffold, highlighting how minor changes can lead to significant differences in activity.

| Compound ID | R1 (Phenoxy Ring) | R2 (Anilino Ring) | Activity (IC50 in µM) |

| A | 2-CF3 | 4-F | 0.269 |

| B | 2-CF3 | 3-F | 0.840 |

| C | 2-CF3 | 2-F | >10 |

| D | 3-CF3 | 4-F | 0.354 |

Data derived from studies on 2-phenoxybenzamides against P. falciparum, demonstrating the sensitivity of activity to substituent position. researchgate.net

The benzoyl portion of the molecule is a key interaction domain. Modifications to this ring system are a common strategy to fine-tune the biological activity.

Electronic Effects: The substitution pattern on the benzoyl ring directly influences the reactivity of the adjacent carbonyl group and the properties of the hydrazide linker. SAR studies on various benzohydrazide series consistently show that the electronic properties of substituents are a major determinant of potency. For instance, in one study on benzohydrazide-hydrazones, a 4-chloro substituent on the benzylidene ring (structurally related to the benzoyl part) resulted in the most active compound. pensoft.net In another series of inhibitors, the presence of a strong electron-withdrawing nitro group (-NO2) at the para-position significantly improved inhibitory activity against α-glucosidase. nih.gov This suggests that EWGs can enhance key interactions with the biological target.

Lipophilicity and Steric Hindrance: The introduction of different groups also modifies the compound's lipophilicity, which affects its ability to cross cell membranes and access the target site. nih.gov For example, replacing a trifluoromethyl group (-CF3) with a methyl group (-CH3) can lead to a decrease in activity, partly due to changes in electronic character and lipophilicity. nih.gov The position of the substituent is also critical; bulky groups at the ortho position can cause steric clashes, while the same groups at the para position might fit into a hydrophobic pocket, thereby enhancing activity.

The following table shows SAR data for a series of N'-benzylidene-benzohydrazides, illustrating the impact of various substituents on the benzylidene ring.

| Compound ID | Substituent (R) | Biological Target | Activity (IC50 in µM) |

| E | 4-NO2 | α-Glucosidase | 45.6 |

| F | 4-Cl | α-Glucosidase | 134.7 |

| G | 4-CH3 | α-Glucosidase | 247.1 |

| H | H (Unsubstituted) | α-Glucosidase | 212.5 |

Data derived from studies on N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles. nih.gov

The hydrazide moiety is critical for forming key hydrogen bonds with amino acid residues in the active site of target proteins. researchgate.net The amide carbonyl oxygen and the N-H protons are excellent hydrogen bond donors and acceptors. Molecular docking studies frequently show the hydrazide linker participating in conserved hydrogen-bond interactions with residues such as serine or glutamate (B1630785) in an enzyme's catalytic site. nih.gov This linker also provides a degree of rotational freedom, allowing the two aromatic systems (the benzoyl and the phenoxyphenyl moieties) to adopt an optimal conformation for binding. researchgate.net Modifications that alter the geometry or hydrogen-bonding capacity of this linker, such as N-alkylation or replacement with a different chemical group, can significantly diminish or abolish biological activity. pensoft.net

Pharmacophore Modeling and Lead Optimization Strategies for Benzohydrazide-Based Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target is unknown. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active.

For benzohydrazide scaffolds, a typical pharmacophore model might include:

Two hydrophobic/aromatic features corresponding to the benzoyl and phenoxyphenyl rings.

A hydrogen bond acceptor feature for the carbonyl oxygen.

One or two hydrogen bond donor features from the -NH- groups.

Once a pharmacophore model is established from a set of active compounds, it can be used as a 3D query to screen large virtual libraries for new molecules that fit the model, thus identifying novel hits. jppres.com

Lead optimization is the process of taking a promising "hit" or "lead" compound, such as N'-(4-phenylmethoxyphenyl)benzohydrazide, and systematically modifying its structure to improve key properties. This involves a multiparameter optimization challenge to balance potency, selectivity, and pharmacokinetic properties. vcat.de SAR data guides this process by indicating which modifications are likely to be fruitful. For example, if SAR studies show that electron-withdrawing groups at the 4-position of the benzoyl ring enhance potency, medicinal chemists will synthesize a focused library of analogs with different EWGs at that position to find the optimal substituent.

Strategies for Designing Compounds with Enhanced Selectivity and Potency

Achieving high potency is a primary goal, but ensuring selectivity—the ability of a drug to act on its intended target without affecting other, related proteins—is crucial for minimizing side effects.

Improving Potency: Potency can be enhanced by optimizing interactions with the target. This often involves introducing functional groups that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions. Structure-based design, if the target structure is known, can reveal specific sub-pockets that can be exploited. For instance, identifying an unoccupied hydrophobic pocket adjacent to the bound ligand would prompt the design of analogs with lipophilic extensions to fill that space.

Enhancing Selectivity: Selectivity is often achieved by exploiting subtle differences between the target and off-target proteins. nih.gov Strategies include:

Exploiting Shape Differences: Designing molecules that are sterically incompatible with the binding sites of off-target proteins. If the target has a larger binding pocket than a related off-target, adding a bulky group to the ligand can prevent it from binding to the smaller off-target site. nih.gov

Targeting Non-conserved Residues: Creating specific interactions (e.g., hydrogen bonds) with amino acid residues that are unique to the desired target.

Modulating Electrostatics: Fine-tuning the charge distribution of a ligand to be complementary to the electrostatic potential of the target's active site but mismatched for off-targets. nih.gov

There are two primary ways to improve selectivity: either by modifying a compound to increase its affinity for the target more than for off-targets or by modifying it to decrease its affinity for off-targets. nih.gov

Ligand-Based and Structure-Based Design Approaches in Benzohydrazide Research

The rational design of novel benzohydrazide derivatives relies on two complementary computational approaches: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. nih.gov The principle is that molecules with similar structures are likely to have similar biological activities. Key LBDD methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors) like lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters). nih.gov These models can then predict the activity of newly designed, unsynthesized compounds.

Pharmacophore Modeling: As described earlier, this method identifies the common chemical features of active molecules and their spatial arrangement. nih.gov

Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR) is available, SBDD becomes a powerful tool. ethernet.edu.et The primary SBDD technique is:

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. Docking programs score different binding poses based on factors like electrostatic and van der Waals interactions, helping to estimate the strength of binding. This allows researchers to visualize how N'-(4-phenylmethoxyphenyl)benzohydrazide and its analogs might fit into a binding site, identify key interactions, and rationally design new derivatives with improved binding affinity. nih.gov

In practice, a combination of both ligand- and structure-based methods often yields the best results, providing a comprehensive strategy for the discovery and optimization of novel benzohydrazide-based therapeutic agents.

Future Research Directions and Academic Applications of Benzohydrazide Chemistry

Exploration of Novel Biological Targets for N'-(4-phenylmethoxyphenyl)benzohydrazide and Derivatives

The benzohydrazide (B10538) and its related hydrazone derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. thepharmajournal.comderpharmachemica.com While direct research on N'-(4-phenylmethoxyphenyl)benzohydrazide is nascent, the extensive studies on analogous structures provide a roadmap for exploring its potential biological targets. Future research should focus on screening this compound and its derivatives against a variety of enzymes and receptors that have shown susceptibility to the benzohydrazide scaffold.

A primary area of investigation involves enzyme inhibition. Derivatives of benzohydrazide have demonstrated inhibitory activity against several key enzymes implicated in disease. For instance, certain hydrazones act as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes targeted in neurodegenerative disorders. pensoft.netpensoft.netnih.gov Others have shown potent inhibition of epidermal growth factor receptor (EGFR) kinase, a crucial target in cancer therapy. nih.gov The potential for N'-(4-phenylmethoxyphenyl)benzohydrazide to interact with these or other enzymes like α-glucosidase, laccase, or thymidine (B127349) phosphorylase warrants systematic investigation. nih.govnih.gov

Moreover, the anticancer potential of benzohydrazides is a significant research avenue. thepharmajournal.comasbmb.org Studies have reported activity against various cancer cell lines, including human lung carcinoma, colon cancer, and cervical cancer cells. thepharmajournal.comnih.gov The mechanism often involves targeting specific proteins or pathways crucial for cancer cell proliferation. Future studies could employ cell-based assays and molecular docking to determine if N'-(4-phenylmethoxyphenyl)benzohydrazide or its derivatives can inhibit cancer cell growth and to identify their specific molecular targets within the cell.

The structural diversity that can be built upon the N'-(4-phenylmethoxyphenyl)benzohydrazide core allows for the creation of a library of compounds for high-throughput screening against a wide panel of biological targets. researchgate.net This approach could uncover entirely new therapeutic applications for this class of molecules.

| Potential Biological Target Class | Specific Examples | Therapeutic Area | Supporting Evidence from Benzohydrazide Derivatives |

| Enzymes | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), EGFR Kinase, α-Glucosidase | Neurodegenerative Diseases, Cancer, Diabetes | Derivatives have shown potent inhibition of these enzymes. pensoft.netnih.govnih.govnih.gov |

| Cancer Cell Lines | Lung (A549), Breast (MCF-7), Cervical (HeLa), Colon (HCT 116) | Oncology | Various benzohydrazide derivatives exhibit cytotoxic activity against these cell lines. thepharmajournal.comnih.gov |

| Microbial Pathogens | Mycobacterium tuberculosis, S. aureus, E. coli, A. niger | Infectious Diseases | The benzohydrazide moiety is a known pharmacophore in antimicrobial agents. derpharmachemica.comresearchgate.netderpharmachemica.com |

| Other Proteins | p38α MAPK, Thymidine Phosphorylase, Laccase | Inflammation, Cancer, Industrial Applications | Inhibition of these proteins by related hydrazones has been reported. nih.govbiointerfaceresearch.com |

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of benzohydrazides is a well-established area of organic chemistry, but there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly methods. Traditional synthesis often involves the refluxing of a methyl benzoate (B1203000) with hydrazine (B178648) hydrate (B1144303), which can be time-consuming. thepharmajournal.com

Advanced synthetic techniques offer significant improvements. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes while simultaneously improving product yields. thepharmajournal.compensoft.netpensoft.net This method aligns with the principles of green chemistry by reducing energy consumption. Another sustainable approach is the use of ultrasonication, which can also accelerate the reaction rate. biointerfaceresearch.com

Furthermore, the development of one-pot or multi-component reactions represents a significant advancement in synthetic efficiency. biointerfaceresearch.com These strategies allow for the combination of three or more reactants in a single step without the need to isolate intermediates, thereby saving time, solvents, and resources. Applying these methodologies to the synthesis of N'-(4-phenylmethoxyphenyl)benzohydrazide and its derivatives could streamline the production of compound libraries for biological screening. Future research should focus on optimizing these advanced methods, perhaps exploring novel catalysts or green solvents like water to further enhance their sustainability. derpharmachemica.com

| Synthetic Method | Description | Advantages | Disadvantages |

| Conventional Reflux | Heating reactants (e.g., methyl benzoate and hydrazine hydrate) in a solvent for an extended period. thepharmajournal.com | Simple setup, well-established. | Long reaction times, high energy consumption. biointerfaceresearch.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. thepharmajournal.compensoft.net | Drastically reduced reaction times, improved yields, energy efficient. pensoft.net | Requires specialized equipment. |

| Ultrasonication | Using high-frequency sound waves to induce cavitation and accelerate the reaction. biointerfaceresearch.com | Faster reaction rates, can improve yields. | Requires specialized equipment. |

| Multi-Component Reactions | Combining three or more reactants in a single synthetic operation without isolating intermediates. biointerfaceresearch.com | High atom economy, reduced waste, simplified purification. | Can be challenging to optimize for complex molecules. |

Integration of Artificial Intelligence and Machine Learning for Predictive Research in Benzohydrazide Chemistry

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is a burgeoning field with the potential to revolutionize drug discovery. arxiv.orgmdpi.com For a chemical class as diverse as benzohydrazides, AI and ML can serve as powerful tools to navigate the vast chemical space and accelerate research. researchgate.net

Predictive models can be developed to forecast the biological activities of novel benzohydrazide derivatives. rsc.org By training ML algorithms on existing data from tested compounds, it is possible to create models that predict properties like antimicrobial efficacy, anticancer activity, or enzyme inhibition for new, unsynthesized molecules. nih.govnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models have been successfully used to predict the anticancer potential of benzohydrazide derivatives. thepharmajournal.com This in silico screening process allows researchers to prioritize the synthesis of compounds with the highest probability of being active, saving significant time and resources. nih.gov

| AI/ML Application | Description | Potential Impact on Benzohydrazide Research |

| Predictive Bioactivity Modeling | Using algorithms (e.g., Random Forest, Deep Learning) to build QSAR models that correlate chemical structures with biological activities. nih.gov | Enables rapid virtual screening of large virtual libraries of benzohydrazide derivatives to identify promising candidates for synthesis. rsc.orgnih.gov |

| Retrosynthesis Planning | AI tools analyze a target molecule and propose potential synthetic pathways based on known chemical reactions. nih.gov | Accelerates the design of efficient and novel synthetic routes to complex benzohydrazide derivatives. |

| ADMET Prediction | ML models trained on existing data to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new molecules. mdpi.com | Provides early-stage filtering of candidates that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. |

| Reaction Outcome Prediction | Training models on large reaction datasets to predict the yield and potential byproducts of a chemical reaction under specific conditions. arxiv.orgcam.ac.uk | Optimizes synthetic conditions for benzohydrazide synthesis, improving efficiency and reducing experimental failures. |

Contribution to Chemical Biology Tool Development and Probe Synthesis

Beyond direct therapeutic applications, compounds like N'-(4-phenylmethoxyphenyl)benzohydrazide can be valuable as tools for chemical biology. Chemical probes are essential for dissecting complex biological processes, and the benzohydrazide scaffold offers a versatile platform for their design.

The hydrazide-hydrazone linkage is a key functional group that can be exploited. nih.gov For example, by incorporating a reporter tag—such as a fluorophore or a biotin (B1667282) molecule—into the structure of N'-(4-phenylmethoxyphenyl)benzohydrazide, it can be converted into a probe. If the parent compound is found to bind to a specific protein, this tagged version could be used to visualize the protein's localization within a cell via fluorescence microscopy or to isolate the protein and its binding partners for further study (affinity purification).

The reactivity of the hydrazide moiety itself can be utilized. Hydrazides are known to react with carbonyl compounds, a feature that can be used for the derivatization and characterization of biomolecules. thepharmajournal.com Furthermore, if a benzohydrazide derivative shows inhibitory activity against a particular enzyme, it can be used as a molecular probe to study the enzyme's function in various cellular pathways. Molecular docking studies, which are frequently performed on benzohydrazide derivatives, use these compounds as in silico probes to map the binding pockets of target proteins, providing insights that can guide the design of more potent and selective inhibitors. pensoft.netderpharmachemica.com The development of N'-(4-phenylmethoxyphenyl)benzohydrazide-based probes could therefore provide new avenues for understanding fundamental biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-(4-phenylmethoxyphenyl)benzohydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and hydrazides. For example, derivatives are synthesized via hydrazone formation under mild conditions using PEG 400 as a recyclable solvent, eliminating the need for harsh catalysts . Key steps include:

- Reacting 2-chloroquinoline-3-carbaldehyde with substituted hydrazides in PEG 400 at room temperature.

- Monitoring reaction progress via TLC and purifying products through ethanol recrystallization .

- Data Reference : Yields range from 75% to 87% depending on substituents (e.g., electron-withdrawing groups like NO₂ enhance reactivity) .

Q. What characterization techniques are essential for confirming the structure of benzohydrazide derivatives?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for confirming hydrazone bond formation (δ 8.5–10.0 ppm for –NH–N=CH–) .

- IR : Stretching frequencies at 1700–1650 cm⁻¹ (C=O) and 1650–1590 cm⁻¹ (C=N) .

- Mass Spectrometry : Molecular ion peaks matching theoretical masses (e.g., [M+H]+ for 3a: 352.1 m/z) .

Q. What primary biological activities have been reported for N'-(4-phenylmethoxyphenyl)benzohydrazide analogs?

- Methodological Answer :

- Tyrosinase Inhibition : N'-phenylbenzohydrazide derivatives exhibit IC₅₀ values of 10.5 μM, outperforming kojic acid (44.6 μM) via hydrophobic interactions in enzyme active sites .

- Cytotoxicity : Select derivatives (e.g., 3a, 3d) show IC₅₀ < 20 μM against A549 lung adenocarcinoma cells via apoptosis induction .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) of benzohydrazides?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding modes; e.g., hydrophobic interactions with tyrosinase’s Cu²⁺ center explain enhanced inhibition .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anticancer activity .

- Case Study : Discrepancies in cytotoxicity between derivatives with electron-donating (e.g., –OCH₃) vs. withdrawing (–NO₂) groups are resolved by analyzing charge distribution and steric effects .

Q. What experimental design strategies optimize the pharmacological profile of benzohydrazides while minimizing toxicity?

- Methodological Answer :

- Scaffold Hybridization : Merge pharmacophores (e.g., quinoline + hydrazone) to enhance dual activity (anticancer + anti-inflammatory) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., BOC-protected amines) to improve solubility and reduce off-target effects .

- In Vivo Validation : Use rodent models to assess bioavailability and hepatic/renal toxicity post-optimization .

Q. How do solvent and reaction conditions influence the stereochemistry of hydrazone derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。